4-Isopropylcinnamonitrile
Description
4-Isopropylcinnamonitrile is a substituted cinnamonitrile derivative, where the benzene ring of the cinnamonitrile (a phenylacrylonitrile structure) is modified with an isopropyl group at the para position. Cinnamonitriles are characterized by a benzene ring attached to an acrylonitrile group (CH₂=CH-C≡N), and substitution patterns like isopropyl groups influence physicochemical properties and applications, particularly in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H13N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-8,10H,1-2H3 |
InChI Key |
PSICSBYCRZULNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-((Isopropylamino)methyl)benzonitrile (CID 20118611)
4-(Isopropylamino)benzonitrile (CAS 204078-26-2)
2-(4-Isobutylphenyl)propanenitrile
- Molecular Formula : C₁₃H₁₅N
- Structure : A propanenitrile derivative with a 4-isobutylphenyl substituent.
- Key Properties: IUPAC Name: 2-(4-isobutylphenyl)propanenitrile.
- Applications: Not explicitly stated, but similar nitriles are used in polymer chemistry and agrochemicals .
Comparative Analysis Table
Key Research Findings
- Electronic Effects : Nitrile groups (-C≡N) in these compounds act as strong electron-withdrawing groups, directing electrophilic substitution reactions to specific positions on the aromatic ring. This property is critical in designing drug candidates with targeted reactivity .
- Purity and Stability: High-purity nitriles like 4-(Isopropylamino)benzonitrile (≥99%) are prioritized in pharmaceutical manufacturing to minimize side reactions and impurities .
Notes on Data Limitations
- Applications for some compounds (e.g., 2-(4-isobutylphenyl)propanenitrile) are hypothesized based on structural similarities to known nitrile derivatives .
This analysis underscores the importance of substituent position and electronic effects in determining the behavior of nitrile-containing compounds, with implications for drug design and industrial chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
